molecular formula C23H18N4O6 B2666549 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1215627-28-3

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2666549
CAS RN: 1215627-28-3
M. Wt: 446.419
InChI Key: XHEPRASBYVSNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H18N4O6 and its molecular weight is 446.419. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Actions and Potential Therapeutic Applications

  • Benzodiazepine Derivatives and Their Pharmacokinetics : One study discussed the detection, identification, and preliminary pharmacokinetics of flubromazepam, a benzodiazepine derivative. This work highlights the importance of understanding the metabolism and elimination pathways of such compounds, potentially informing the development of therapeutic agents with optimized safety and efficacy profiles (Moosmann et al., 2013).

  • Leukotriene Antagonists for Asthma Management : Another paper explored the efficacy of a novel leukotriene antagonist in reducing the severity of bronchial hyperresponsiveness in asthma patients. This study provides insights into the therapeutic potential of targeting specific pathways in chronic respiratory conditions (Taki et al., 1994).

  • Carbonic Anhydrase Inhibitors and Altitude Sickness : Research on benzolamide, a carbonic anhydrase inhibitor, demonstrated its effectiveness in improving oxygenation and reducing acute mountain sickness symptoms, underscoring the compound's utility in addressing physiological challenges associated with high-altitude exposure (Collier et al., 2016).

  • NSAIDs and Cancer Prevention : A study on non-steroidal anti-inflammatory drugs (NSAIDs) explored their potential role in bladder cancer prevention, suggesting that certain analgesics may influence cancer risk through mechanisms not fully understood. This line of inquiry could be relevant for developing chemopreventive strategies against various forms of cancer (Castelao et al., 2000).

  • Oxycodone for Neuropathic Pain : A clinical trial assessing the efficacy of controlled-release oxycodone in relieving neuropathic pain associated with diabetes highlights the complex considerations involved in managing chronic pain conditions. This research emphasizes the need for effective pain management solutions that balance efficacy with safety (Watson et al., 2003).

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O6/c28-22(24-15-2-4-18-21(10-15)31-8-7-30-18)12-26-5-6-27-17(23(26)29)11-16(25-27)14-1-3-19-20(9-14)33-13-32-19/h1-6,9-11H,7-8,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEPRASBYVSNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.